Nitrosobis(2-chloroethyl)amine
Overview
Description
Nitrosobis(2-chloroethyl)amine, also known as N,N-bis(2-chloroethyl)nitrous amide , is a compound with the molecular formula C4H8Cl2N2O and a molecular weight of 171.02500 . It is a yellow, oily liquid that is often used as a reagent in laboratory research. It is a potent carcinogen and mutagen .
Synthesis Analysis
A selective and sensitive novel reverse-phase method was developed and validated successfully using waters acquity ultra-performance liquid chromatography H-class system coupled with waters Micromass Quattro Premier XE (UHPLC–MS/MS) for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance .Molecular Structure Analysis
The molecular structure of this compound consists of four carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom . The exact mass is 170.00100 .Physical And Chemical Properties Analysis
This compound has a density of 1.33g/cm3 . It has a boiling point of 292.1ºC at 760 mmHg . The compound is slightly soluble in chloroform and methanol .Scientific Research Applications
Carcinogenic Effectiveness in Rats
Nitrosobis(2-chloroethyl)amine, when compared to other derivatives of nitrosodiethylamine, demonstrated a weaker tumor response in rats. It was found that a dose lower than that of nitrosodiethylamine produced forestomach papillomas and olfactory adenocarcinoma in some treated rats (Lijinsky & Taylor, 1978).
Comparative Carcinogenicity in Different Species
Research comparing various derivatives of nitrosodi-n-propylamine in rats, including this compound, showed that these compounds exhibited carcinogenic properties at approximately equimolar doses. This study contributes to understanding the carcinogenic mechanisms of such compounds (Lijinsky & Taylor, 1978).
Mutagenic Activation in Liver and Other Tissues
The mutagenic potential of carcinogenic N-nitrosopropylamines, including this compound, was examined using rat liver for metabolic activation. The findings indicate that the mutagenic activities of these compounds are considerably influenced by rat liver S9 dependent mutagenicity (Mori et al., 1985).
Mechanism of Action
Target of Action
Nitrosobis(2-chloroethyl)amine, also known as N,N-bis(2-chloroethyl)nitrous amide , is a nitroamine compoundIt’s known that nitroamine compounds generally interact with dna and proteins within cells, leading to various cellular responses .
Mode of Action
The specific mode of action of this compound is not clearly stated in the available resources. Generally, nitroamine compounds are known to form DNA adducts, which can lead to DNA damage and mutations. These mutations can disrupt normal cellular processes and lead to uncontrolled cell growth, a hallmark of cancer .
Biochemical Pathways
Given its potential to cause dna damage, it can be inferred that it may affect pathways related to dna repair, cell cycle regulation, and apoptosis .
Pharmacokinetics
Nitroamine compounds are generally lipophilic, which allows them to easily cross cell membranes and distribute throughout the body .
Result of Action
This compound has been shown to cause liver tumors in animals and is carcinogenic, causing adenocarcinoma and papillomas . It also causes esophageal tumors in rats . These effects are likely due to the DNA damage caused by the compound, leading to mutations and uncontrolled cell growth .
Action Environment
Factors such as ph, temperature, and the presence of other chemicals can potentially affect the stability and activity of the compound .
Safety and Hazards
Nitrosobis(2-chloroethyl)amine is a questionable carcinogen with experimental tumorigenic data . Mutation data has been reported . When heated to decomposition, it emits toxic fumes of Cl- and NOx . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and genetic defects .
properties
IUPAC Name |
N,N-bis(2-chloroethyl)nitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2N2O/c5-1-3-8(7-9)4-2-6/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQXNTZBSSUTAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218098 | |
Record name | Diethylamine, 2,2'-dichloro-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67856-68-2 | |
Record name | Diethylamine, 2,2'-dichloro-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylamine, 2,2'-dichloro-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(2-chloroethyl)(nitroso)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Nitrosobis(2-chloroethyl)amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF4R876JMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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